

CEP-28122 in vivo tumor xenograft protocol

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Compound Focus: CEP-28122

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In Vivo Application Notes for CEP-28122

The table below summarizes the key experimental parameters for **CEP-28122** efficacy studies in human tumor xenograft models [1] [2].

Parameter	Details and Specifications
Recommended Models	• Immunocompromised mice (e.g., SCID, nu/nu) with subcutaneous tumor xenografts. • Validated Cell Lines: ALK+ ALCL (Sup-M2), NSCLC (NCI-H2228, NCI-H3122), Neuroblastoma (NB-1). Dosing & Administration
• Route:	Oral gavage [3]. • Formulation: Information not specified in available literature. • Effective Dose: 30 - 100 mg/kg [1]. • Dosing Schedule: Twice daily (BID) [1]. • Treatment Duration: From 24 days to 4 weeks, or until target tumor burden is reached [1] [2]. Key Efficacy Findings
• Target Inhibition:	>90% inhibition of ALK tyrosine phosphorylation for >12 hours after a single 30 mg/kg dose [1]. • Antitumor Activity: Dose-dependent inhibition of tumor growth [2]. • Tumor Regression: Complete or near-complete tumor regressions observed at 30 mg/kg BID and higher [1]. • Durable Response: Sustained tumor regression after a 2-4 week treatment cycle, with no tumor re-emergence for over 60 days post-treatment in some models [1].

Detailed Experimental Protocol

This protocol outlines the steps for a standard efficacy study using subcutaneous ALK-positive xenograft models.

1. Tumor Cell Preparation and Implantation

- **Cell Culture:** Grow validated ALK-positive cancer cells (e.g., Sup-M2 for ALCL) in appropriate media under standard conditions.
- **Harvesting:** Harvest cells in the logarithmic growth phase. Ensure high viability (>95%) as determined by Trypan Blue exclusion.
- **Implantation:** Resuspend cells in a 1:1 mixture of culture medium and Matrigel. Inject subcutaneously (e.g., 5-10 million cells per mouse) into the flank of immunocompromised mice [4].

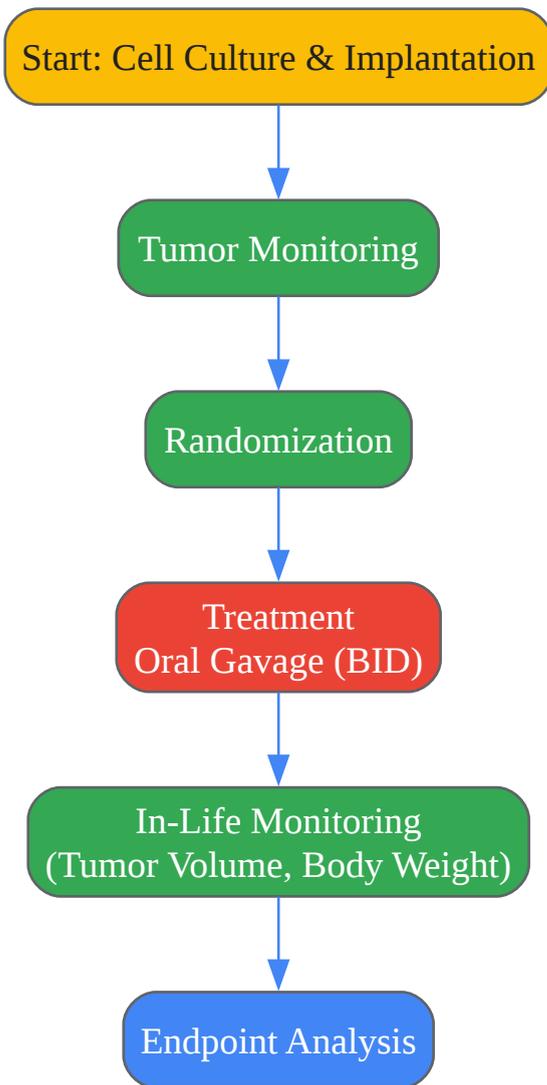
2. Randomization and Dosing

- **Tumor Monitoring:** Monitor tumors until they reach a predetermined volume (typically 100-200 mm³).
- **Randomization:** Randomize mice into treatment and control groups to ensure similar average tumor sizes and body weights across groups at the start of dosing.
- **Dosing Regimen:** Administer **CEP-28122** via oral gavage at the selected dose (e.g., 30-100 mg/kg) twice daily. Prepare fresh dosing solutions daily. The control group should receive the vehicle only [1] [3].

3. In-Life Monitoring and Endpoint Analysis

- **Tumor Measurement:** Measure tumor dimensions 2-3 times per week using calipers. Calculate tumor volume using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.
- **Body Weight:** Record body weight at least twice weekly as an indicator of compound toxicity.
- **Pharmacodynamic Assessment:** For proof-of-mechanism, harvest tumors at specific time points post-dosing (e.g., 2-6 hours) and analyze by Western blot to confirm inhibition of ALK phosphorylation (p-ALK) [1].
- **Study Endpoints:** The primary endpoint is typically tumor volume. A secondary endpoint can be the excised tumor weight at the end of the study.

The workflow for the xenograft study is summarized in the following diagram:



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Key Considerations for Protocol Implementation

- **Model Selection:** The **Sup-M2 ALK+ ALCL model** has been directly validated with **CEP-28122** and shows robust, dose-dependent responses [1] [2]. Patient-Derived Xenograft (PDX) models are highly recommended for their superior ability to recapitulate human tumor biology and predict clinical response [5] [6] [4].
- **Confirming Target Engagement:** The efficacy of **CEP-28122** is directly linked to its ability to inhibit ALK. It is crucial to include **pharmacodynamic analysis** in your study design. As demonstrated in research, analyzing tumor lysates via Western blot for phospho-ALK (Y1604) confirms that the observed anti-tumor effects are due to on-target ALK inhibition [7] [1].

- **Dosing Strategy:** The published twice-daily (BID) dosing schedule is necessary to maintain sustained ALK inhibition. A single 30 mg/kg dose provided >90% target inhibition for over 12 hours [1].

Notes & Limitations

- **Formulation:** The exact formulation of **CEP-28122** used in the cited studies was not disclosed, which is a critical detail for replicating the experiments.
- **Toxicity Data:** While the studies note treatment was "well tolerated," specific data on body weight changes or other toxicity markers are not provided in the available excerpts.
- **Resistance Models:** One study using a TRAF1-ALK PDT model found that **CEP-28122** induced a significant clinical response but could not completely eradicate the disease, highlighting a potential limitation and an area for further investigation [3].

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